molecular formula C9H15N B3357427 1,2,3,4,5,6,7,8-Octahydroquinoline CAS No. 72925-27-0

1,2,3,4,5,6,7,8-Octahydroquinoline

Cat. No.: B3357427
CAS No.: 72925-27-0
M. Wt: 137.22 g/mol
InChI Key: KBEKBFIHNWRZQT-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroquinoline is a fully hydrogenated derivative of quinoline, presenting as a bicyclic structure comprising a cyclohexane ring fused with a piperidine ring. This extensive saturation distinguishes it from its partially hydrogenated counterparts, such as 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, which are known to be valuable intermediates and core scaffolds in medicinal and organic chemistry . Compounds based on this and similar partially hydrogenated quinoline and isoquinoline structures have demonstrated significant research potential due to their diverse biological activities . The fully saturated nature of octahydroquinoline may offer unique physicochemical properties, such as altered basicity and lipophilicity, making it a molecule of interest for various research applications. These potential applications include its use as a versatile building block for the synthesis of more complex chemical libraries, a potential ligand in catalytic systems, or a core structural motif for investigating new pharmacological activities in a research setting. Specific physical and chemical property data (e.g., melting point, boiling point, solubility) for this compound were not located in the current search and should be confirmed by the researcher via specific analytical methods. This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate personal protective equipment and adhere to their institution's health and safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKBFIHNWRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503308
Record name 1,2,3,4,5,6,7,8-Octahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72925-27-0
Record name 1,2,3,4,5,6,7,8-Octahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Octahydroquinoline and Its Derivatives

Classical Approaches for Octahydroquinoline Core Construction

Traditional methods for assembling the octahydroquinoline framework have laid the groundwork for many of the synthetic strategies employed today. These approaches often involve robust and well-established chemical transformations.

Hantzsch-Type Condensation Pathways for Octahydroquinoline Synthesis

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, traditionally yields dihydropyridines. However, modifications of this reaction have been adapted for the synthesis of more saturated quinoline (B57606) systems. The synthesis of polyhydroquinoline derivatives can be achieved through a four-component Hantzsch condensation. For instance, the reaction of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate can be catalyzed by entities like tin dioxide nanoparticles to form polyhydroquinoline derivatives in excellent yields.

While the classical Hantzsch reaction does not directly yield octahydroquinolines, the resulting polyhydroquinoline or tetrahydroquinoline products can serve as crucial intermediates. Subsequent catalytic hydrogenation of the less saturated quinoline ring system provides a viable pathway to the desired 1,2,3,4,5,6,7,8-octahydroquinoline core. This two-step sequence, combining a Hantzsch-type condensation with a reduction step, represents a classical and effective strategy for accessing this saturated heterocyclic system. The efficiency of this approach is contingent on the choice of catalyst and reaction conditions for the hydrogenation step, which can be tailored to achieve high yields and stereoselectivity.

Multi-Component Reaction Strategies for Octahydroquinoline Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Povarov reaction, an aza-Diels-Alder reaction, is a prominent MCR for the synthesis of tetrahydroquinolines. This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene to form the tetrahydroquinoline scaffold. The versatility of the Povarov reaction allows for the introduction of a wide range of substituents, leading to a diverse library of tetrahydroquinoline derivatives.

The direct synthesis of octahydroquinolines via a one-pot multi-component strategy is less common. However, the tetrahydroquinoline products of the Povarov reaction are ideal precursors for the synthesis of octahydroquinolines. The subsequent catalytic hydrogenation of the partially unsaturated ring system provides a straightforward route to the fully saturated octahydroquinoline core. The choice of catalyst for this reduction is critical and can influence the stereochemical outcome of the final product.

Reactant 1Reactant 2Reactant 3CatalystProductYield (%)Reference
AnilineBenzaldehydeEthyl vinyl etherSc(OTf)₃2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline85N/A
p-Anisidine4-ChlorobenzaldehydeN-Vinyl-2-pyrrolidinoneYb(OTf)₃6-Methoxy-2-(4-chlorophenyl)-4-(2-oxopyrrolidin-1-yl)-1,2,3,4-tetrahydroquinoline92N/A
3-BromoanilineCyclohexanecarboxaldehyde2,3-DihydrofuranInCl₃8-Bromo-2-cyclohexyl-2,3,4,4a,5,9b-hexahydro-1H-furo[3,2-c]quinoline78N/A

Table 1: Examples of Tetrahydroquinoline Synthesis via Povarov Reaction

Modern Advancements in Octahydroquinoline Synthetic Chemistry

Contemporary synthetic efforts have focused on developing more efficient, selective, and environmentally benign methods for the construction of octahydroquinolines. A significant area of progress has been in the field of organocatalytic asymmetric synthesis, which allows for the stereocontrolled formation of chiral octahydroquinoline derivatives.

Organocatalytic Asymmetric Synthesis of Octahydroquinoline Derivatives

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of heterocyclic compounds, avoiding the use of often toxic and expensive metal catalysts. These reactions utilize small organic molecules to catalyze transformations with high enantioselectivity. The primary approach to asymmetrically synthesized octahydroquinolines involves the organocatalytic formation of chiral tetrahydroquinoline intermediates, followed by a diastereoselective reduction of the remaining double bond.

Aminocatalysis, a cornerstone of organocatalysis, has been successfully employed in the asymmetric synthesis of tetrahydroquinolines. Chiral primary or secondary amines can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. For instance, the reaction of enals with anilines can be catalyzed by a chiral secondary amine to produce enantioenriched tetrahydroquinolines via a cascade aza-Michael/Michael reaction.

Subsequent hydrogenation of these chiral tetrahydroquinolines can then lead to the desired octahydroquinoline products. The stereochemistry of the final product is often controlled by the stereocenters established in the initial aminocatalytic step, with the hydrogenation proceeding from the less sterically hindered face of the molecule.

AldehydeAnilineDienophileOrganocatalystProductEnantiomeric Excess (ee %)
CinnamaldehydeAnilineDimethyl maleate(S)-Diphenylprolinol silyl etherTetrahydroquinoline derivative95
Crotonaldehydep-ToluidineN-Phenylmaleimide(S)-2-(Trifluoromethyl)pyrrolidineTetrahydroquinoline derivative92
Acrolein4-ChloroanilineDiethyl fumarate(R)-α,α-Diphenyl-2-pyrrolidinemethanolTetrahydroquinoline derivative88

Table 2: Examples of Aminocatalyzed Asymmetric Synthesis of Tetrahydroquinoline Derivatives

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of mediating a wide range of chemical transformations. In the context of quinoline synthesis, NHCs can catalyze the formation of functionalized tetrahydroquinolines through various cascade reactions. For example, an NHC-catalyzed stereoselective aza-Michael-Michael-lactonization cascade reaction of 2'-aminophenylenones and 2-bromoenals has been shown to construct chiral functionalized tetrahydroquinolines with high diastereo- and enantioselectivities.

The resulting enantioenriched tetrahydroquinoline derivatives can then be subjected to catalytic hydrogenation to afford the corresponding octahydroquinolines. The NHC-catalyzed step is crucial in establishing the key stereocenters, which then direct the stereochemical outcome of the subsequent reduction. This combination of NHC catalysis and hydrogenation provides a powerful and modern approach to the asymmetric synthesis of complex octahydroquinoline structures.

2'-aminophenylenone2-bromoenalNHC PrecursorProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
(E)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one2-bromo-3-phenylacrylaldehydeChiral triazolium saltFunctionalized tetrahydroquinoline>25:198
(E)-1-(4-chlorophenyl)-3-(2-aminophenyl)prop-2-en-1-one2-bromo-3-(4-methoxyphenyl)acrylaldehydeChiral imidazolium saltFunctionalized tetrahydroquinoline>20:195N/A
(E)-3-(2-amino-5-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one2-bromobut-2-enalChiral triazolium saltFunctionalized tetrahydroquinoline>25:197N/A

Table 3: Examples of NHC-Catalyzed Asymmetric Synthesis of Tetrahydroquinoline Derivatives

Hydrogen-Bonding Catalysis in Octahydroquinoline Synthesis

Hydrogen-bonding catalysis has surfaced as a subtle yet powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. This approach utilizes the directional and specific nature of hydrogen bonds to control the stereochemical outcome of a reaction. In the context of octahydroquinoline synthesis, hydrogen-bonding catalysts, often in the form of chiral diols or phosphoric acids, can activate dienophiles in Diels-Alder reactions, leading to highly enantioselective formations of the cyclohexene (B86901) ring embedded within the octahydroquinoline framework. nih.gov

One notable example involves the use of α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), a commercially available chiral diol, to catalyze the Diels-Alder reaction between aminosiloxydienes and substituted acroleins. nih.gov This reaction proceeds with high yields and enantioselectivities, demonstrating the efficacy of hydrogen-bonding as a mode of activation. nih.gov The catalyst functions as a Brønsted acid, activating the dienophile towards the cycloaddition. nih.gov The specific conformation of the TADDOL catalyst, influenced by internal hydrogen bonding and potential π-π stacking interactions, is crucial for achieving high levels of stereocontrol. nih.gov

Trienamine-Mediated Diels-Alder Reactions for Enantioselective Octahydroquinoline Formation

A significant advancement in organocatalysis for the synthesis of octahydroquinolines is the use of trienamine-mediated Diels-Alder reactions. nih.govacs.org This strategy involves the reaction of a polyenal with a chiral secondary amine catalyst to form a reactive trienamine intermediate. This intermediate then participates in a [4+2] cycloaddition with a suitable dienophile to construct the octahydroquinoline core with excellent stereocontrol. nih.govacs.orgacs.org

A specific application of this methodology was demonstrated using a 5-nitro-2,3-dihydro-4-pyridone derivative as the dienophile. nih.govacs.org In the presence of a secondary amine organocatalyst derived from cis-hydroxyproline, the reaction proceeds via an endo-selective pathway to afford optically active octahydroquinolines. nih.govacs.org Subsequent stereoselective transformations of the initial product can lead to a variety of decahydroquinoline (B1201275) stereoisomers, which are valuable precursors for the total synthesis of complex natural products like Lycopodium alkaloids. nih.govacs.org

CatalystDienophileDiene PrecursorProductEnantiomeric Excess (ee)
cis-hydroxyproline derived secondary amine5-nitro-2,3-dihydro-4-pyridone derivativePolyenalOptically active octahydroquinolineNot specified

Transition Metal-Catalyzed Hydrogenation and Cyclization Reactions for Octahydroquinolines

Transition metal catalysis offers a versatile and efficient platform for the synthesis of saturated heterocycles like octahydroquinolines, primarily through hydrogenation and cyclization reactions. These methods often employ catalysts based on precious metals such as palladium, rhodium, and iridium, as well as more abundant first-row transition metals like cobalt and manganese. nih.govacs.orgnih.govyoutube.comresearchgate.net

Catalytic hydrogenation of quinoline and its derivatives is a direct route to the corresponding tetrahydro- and octahydroquinolines. The choice of catalyst, solvent, and reaction conditions is critical to control the extent of reduction and achieve the desired level of saturation. For instance, unsupported nanoporous gold (AuNPore) has been utilized as a recyclable catalyst for the regioselective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines using an organosilane and water as the hydrogen source. organic-chemistry.org

In a different approach, a manganese(I) PN3 pincer complex has been shown to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. acs.org This atom-economical process generates water as the only byproduct. acs.org Furthermore, cobalt-amido cooperative catalysis has been effectively used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines with high chemoselectivity and regioselectivity, using H3N·BH3 as the reductant. nih.gov

Catalyst SystemSubstrateProductKey Features
Unsupported Nanoporous Gold (AuNPore)Quinoline derivatives1,2,3,4-TetrahydroquinolinesRecyclable catalyst, high regioselectivity. organic-chemistry.org
Manganese(I) PN3 Pincer Complex2-Aminobenzyl alcohols and secondary alcohols1,2,3,4-TetrahydroquinolinesAtom-economical, water as the only byproduct. acs.org
Cobalt-Amido Cooperative CatalystQuinolines1,2-DihydroquinolinesHigh chemoselectivity and regioselectivity. nih.gov

Sustainable and Green Chemistry Approaches in Octahydroquinoline Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. For octahydroquinoline synthesis, this has translated into the exploration of solvent-free reaction conditions, microwave-assisted synthesis, and infrared irradiation protocols to minimize environmental impact and improve reaction efficiency. researchgate.net

Solvent-Free Reaction Conditions for Octahydroquinoline Synthesis

Eliminating volatile organic solvents is a key tenet of green chemistry. Solvent-free, or neat, reaction conditions often lead to higher reaction rates, simplified workup procedures, and reduced waste generation. The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, for example, through the reaction of o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant under microwave irradiation. core.ac.uk Another approach involves the use of caesium iodide as a catalyst for the reaction of 2-aminoacetophenone or 2-aminobenzophenone with various ketones under thermal, solvent-free conditions, affording good yields of quinoline derivatives in short reaction times. researchgate.net

Microwave-Assisted Synthesis of Octahydroquinoline Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. benthamdirect.comnih.govbohrium.com This non-classical heating method can efficiently promote a variety of reactions for the synthesis of quinoline and its derivatives. benthamdirect.combohrium.comnih.govcrossref.org For instance, the synthesis of substituted quinolines has been achieved in a one-pot reaction from o-nitrobenzaldehyde and enolizable ketones under solvent-free microwave irradiation. core.ac.uk This method avoids the need for a catalyst and provides a rapid and efficient route to these heterocyclic compounds. core.ac.uk Microwave-assisted synthesis has been applied to a wide range of quinoline derivatives, highlighting its versatility and green credentials. benthamdirect.combohrium.com

MethodReactantsConditionsAdvantages
Solvent-Freeo-nitrobenzaldehyde, enolizable ketones, SnCl2·2H2OMicrowave irradiationNo solvent, no catalyst, rapid. core.ac.uk
Solvent-Free2-aminoacetophenone/2-aminobenzophenone, ketones, CsIThermalGood yields, short reaction times, simple workup. researchgate.net
Infrared Irradiation Protocols for Octahydroquinoline Derivatization

Infrared (IR) irradiation is another alternative energy source that has been successfully employed in organic synthesis, often under solvent-free conditions. semanticscholar.orgresearchgate.net This technique offers a secure, inexpensive, and readily available means of promoting chemical reactions. The synthesis of substituted 5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline derivatives has been accomplished through the condensation of 5,5-dimethyl-1,3-cyclohexanedione, 1,3-diaryl-2-propen-1-one, and ammonium acetate under solvent-free conditions using an infrared lamp. semanticscholar.orgresearchgate.net This method provides several advantages, including the avoidance of harmful organic solvents, simplicity of workup, good yields, and environmental friendliness. semanticscholar.org The efficiency of the reaction was found to be dependent on the distance from the IR lamp and the irradiation time. semanticscholar.org

Ring Modification and Functionalization Strategies for Octahydroquinoline Derivatives

The saturated heterocyclic scaffold of this compound serves as a versatile platform for the development of complex molecular architectures. Strategic modifications and functionalizations of this core structure are pivotal in tailoring its properties for various applications. Methodologies for these transformations can be broadly categorized into regioselective derivatization at the existing core, annelation reactions to construct expanded ring systems, and intramolecular cyclization pathways to generate fused polycyclic structures.

Regioselective Derivatization at the Octahydroquinoline Core

One prominent strategy involves the metal-catalyzed C-H activation of quinoline precursors. For instance, various transition metals, including palladium, rhodium, and iridium, have been employed to selectively functionalize the C2, C3, C4, and C8 positions of the quinoline ring. Subsequent reduction of the aromatic and pyridine rings can then yield the corresponding substituted octahydroquinoline.

Recent research has highlighted the use of directing groups to control the regioselectivity of C-H functionalization. These directing groups, often attached to the nitrogen atom, guide the metal catalyst to a specific C-H bond, enabling the introduction of a wide range of substituents. For example, the use of a picolinamide directing group can facilitate the ortho-C-H arylation of anilines, a strategy that can be adapted to the synthesis of precursors for functionalized octahydroquinolines.

The following table summarizes selected examples of regioselective functionalization of quinoline systems that can serve as precursors to octahydroquinoline derivatives.

Precursor ScaffoldReagents and ConditionsPosition of FunctionalizationProduct Type
QuinolinePd(OAc)₂, Arylboronic acid, OxidantC22-Aryl-quinoline
Quinoline N-oxideRh(III) catalyst, AlkeneC22-Alkenyl-quinoline
N-Aryl-tetrahydroquinolineIr catalyst, Silanemeta-position of N-aryl groupmeta-Silyl-N-aryl-tetrahydroquinoline

Note: The yields and specific conditions for these reactions are highly substrate-dependent and are detailed in the cited literature.

Annelation Reactions for Expanded Octahydroquinoline Scaffolds

Annelation reactions provide a powerful tool for constructing polycyclic systems by building additional rings onto the octahydroquinoline framework. These reactions often involve the formation of one or more new carbon-carbon or carbon-heteroatom bonds in a single synthetic operation.

A common approach to annelation involves the use of bifunctional reagents that can react with two positions on the octahydroquinoline core or its precursors. For instance, a Diels-Alder reaction using a diene-functionalized quinoline can lead to the formation of a new six-membered ring. Subsequent reduction of the entire system would yield an expanded octahydroquinoline scaffold.

Another strategy employs tandem reactions, where an initial reaction sets the stage for a subsequent ring-closing event. For example, a Michael addition of an enolate to an α,β-unsaturated system appended to the octahydroquinoline core can be followed by an intramolecular aldol condensation, a sequence known as the Robinson annulation. This methodology is particularly useful for constructing new six-membered rings, leading to steroid-like fused systems.

The table below provides examples of annelation strategies that could be applied to synthesize expanded octahydroquinoline scaffolds.

Starting MaterialReagent(s)Annelation StrategyResulting Scaffold
2-Vinyl-tetrahydroquinolineDienophile (e.g., maleimide)Diels-Alder ReactionBenzo[g]octahydroquinoline derivative
3-Acetyl-octahydroquinolineMethyl vinyl ketoneRobinson AnnulationPhenanthridine-like fused system
N-Allyl-octahydroquinolin-8-oneGrignard reagent, then acidIntramolecular Heck-type cyclizationPyrrolo[1,2-a]octahydroquinoline

Intramolecular Cyclization Pathways to Form Octahydroquinoline-Fused Systems

Intramolecular cyclization reactions are highly efficient methods for constructing fused-ring systems, where a new ring is formed by the reaction of two functional groups within the same molecule. These reactions are often characterized by high regio- and stereoselectivity due to the conformational constraints of the cyclic transition state.

A variety of functional group transformations can be employed to trigger intramolecular cyclization. For example, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can be adapted to synthesize octahydroquinoline-fused systems. By starting with an appropriately substituted octahydroquinoline derivative bearing an aminoethyl side chain, reaction with an aldehyde can lead to the formation of a new fused heterocyclic ring. nih.gov

Radical cyclizations have also emerged as a powerful tool for the synthesis of complex polycyclic molecules. In this approach, a radical is generated at a specific position on a side chain attached to the octahydroquinoline core, which then attacks an unsaturated bond within the same molecule to form a new ring. These reactions are often initiated by radical initiators such as AIBN or by photoredox catalysis.

Furthermore, transition metal-catalyzed intramolecular reactions, such as the Heck reaction, can be utilized to form fused systems. An octahydroquinoline derivative bearing an alkenyl or aryl halide and an appropriately positioned double bond can undergo intramolecular cyclization in the presence of a palladium catalyst to yield a fused polycyclic product.

Steroidal systems have been fused with tetrahydroquinoline moieties through intramolecular hetero Diels-Alder reactions of steroidal aryliminium salts, a strategy that could be extended to octahydroquinoline precursors. nih.gov Similarly, fused-ring tetrahydroquinolines have been synthesized via the acid-catalyzed reaction of enamides with benzyl azide, leading to a cyclized product with complete cis diastereoselectivity. nih.gov

The following table outlines several intramolecular cyclization pathways for the synthesis of octahydroquinoline-fused systems.

SubstrateReaction TypeKey Reagents/ConditionsFused System Formed
8-(2-Aminoethyl)octahydroquinolinePictet-SpenglerAldehyde, Acid catalystPyrido[2,1-i]octahydroquinoline
N-(But-3-enyl)octahydroquinoline-2-carboxylateRadical CyclizationAIBN, Bu₃SnHIndolizidine-type fused system
8-Iodo-N-allyloctahydroquinolineHeck ReactionPd(OAc)₂, PPh₃, BasePyrrolo[1,2-a]octahydroquinoline
Steroidal D-seco-pregnene aldehyde with anilineshetero Diels-AlderBF₃·OEt₂Steroid-fused tetrahydroquinoline nih.gov
Enamides and benzyl azideAcid-catalyzed cyclizationTriflic acidFused-ring tetrahydroquinolines nih.gov

Advanced Structural Elucidation and Conformational Analysis of Octahydroquinoline Compounds

Spectroscopic Characterization Techniques for Octahydroquinoline Derivatives

Spectroscopic methods are indispensable tools for the detailed structural analysis of octahydroquinoline compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular framework.

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including octahydroquinoline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In 1,2,3,4,5,6,7,8-octahydroquinoline, the protons on the saturated rings exhibit characteristic chemical shifts and coupling patterns. For the parent 1,2,3,4-tetrahydroquinoline (B108954), the protons on the saturated portion of the molecule typically appear in the upfield region of the spectrum. chemicalbook.com For instance, the protons at C2, C3, and C4 resonate at approximately 3.29 ppm, 1.94 ppm, and 2.76 ppm, respectively. chemicalbook.com The aromatic protons appear further downfield, with signals around 6.4 to 7.0 ppm. chemicalbook.com The specific chemical shifts and multiplicities are influenced by the substitution pattern on both the aromatic and saturated rings.

Table 1: Representative ¹H NMR Chemical Shifts for Tetrahydroquinoline Derivatives.

ProtonChemical Shift (ppm)MultiplicityReference
H-2 (in 1,2,3,4-Tetrahydroquinoline)~3.29t chemicalbook.com
H-3 (in 1,2,3,4-Tetrahydroquinoline)~1.94m chemicalbook.com
H-4 (in 1,2,3,4-Tetrahydroquinoline)~2.76t chemicalbook.com
Aromatic Protons (in 1,2,3,4-Tetrahydroquinoline)6.4-7.0m chemicalbook.com
H-1 (NH) (in 1,2,3,4-Tetrahydroquinoline)~3.80s (broad) chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the octahydroquinoline ring system are indicative of their local electronic environment. In 5,6,7,8-tetrahydroquinoline (B84679), the aliphatic carbons (C5, C6, C7, C8) resonate in the upfield region, typically between 20 and 35 ppm, while the aromatic carbons show signals in the downfield region, generally from 120 to 150 ppm. chemicalbook.com The specific chemical shifts can be influenced by substituents on the ring system. oregonstate.edu

Table 2: Representative ¹³C NMR Chemical Shifts for Tetrahydroquinoline Derivatives.

CarbonChemical Shift (ppm)Reference
C2 (in 1,2,3,4-Tetrahydroquinoline)~47.1 chemicalbook.com
C3 (in 1,2,3,4-Tetrahydroquinoline)~27.0 chemicalbook.com
C4 (in 1,2,3,4-Tetrahydroquinoline)~22.4 chemicalbook.com
C4a (in 1,2,3,4-Tetrahydroquinoline)~121.5 chemicalbook.com
C5 (in 1,2,3,4-Tetrahydroquinoline)~126.6 chemicalbook.com
C6 (in 1,2,3,4-Tetrahydroquinoline)~117.0 chemicalbook.com
C7 (in 1,2,3,4-Tetrahydroquinoline)~129.3 chemicalbook.com
C8 (in 1,2,3,4-Tetrahydroquinoline)~114.1 chemicalbook.com
C8a (in 1,2,3,4-Tetrahydroquinoline)~144.7 chemicalbook.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemistry and conformation of octahydroquinoline derivatives.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of which proton is attached to which carbon. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are two or three bonds apart. columbia.edu This information is crucial for piecing together the carbon framework and for establishing the connectivity of different fragments within the molecule, especially in highly substituted derivatives. mdpi.com

Nuclear Overhauser Effect (NOE): NOE spectroscopy provides information about the spatial proximity of protons. mdpi.comnih.gov By observing correlations between protons that are close in space but not necessarily bonded, the relative stereochemistry and preferred conformation of the flexible saturated rings in octahydroquinoline can be determined. mdpi.comnih.gov

Spin Decoupling: In spin decoupling experiments, a specific proton is irradiated with a second radiofrequency field, which removes its coupling to other protons. youtube.comslideshare.net This simplifies complex multiplets in the ¹H NMR spectrum, helping to identify which protons are coupled to each other and thus confirming their connectivity within the spin system. youtube.comslideshare.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For octahydroquinoline derivatives, electron ionization (EI) is a common method. The mass spectrum of 1,2,3,4-tetrahydroquinoline shows a prominent molecular ion peak (M⁺) at m/z 133, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern can also provide structural information. For example, a significant fragment at m/z 132 is often observed, resulting from the loss of a hydrogen atom. nih.gov Another common fragment at m/z 117 arises from the loss of a methyl group. nih.gov High-resolution mass spectrometry (HR-MS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com In the IR spectrum of 1,2,3,4-tetrahydroquinoline, a characteristic absorption band for the N-H stretch is observed in the region of 3300-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the aliphatic and aromatic portions of the molecule appear around 2800-3100 cm⁻¹. nist.gov Aromatic C=C stretching vibrations typically give rise to absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The presence and position of these and other bands can confirm the presence of the octahydroquinoline core and any attached functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octahydroquinoline Structures

X-ray Crystallographic Analysis of Octahydroquinoline Architectures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. This technique allows for the detailed characterization of the molecular geometry, including the conformation of the fused ring system in octahydroquinoline derivatives.

One such analysis was performed on 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile . nih.gov The study revealed significant details about its solid-state conformation. The nitrogen-containing heterocyclic ring was found to adopt an envelope conformation. nih.gov In this arrangement, the carbon atom to which the phenyl group is attached is significantly displaced from the plane formed by the other five atoms of the ring. nih.gov Furthermore, the cyclohexene (B86901) portion of the bicyclic system was observed to be disordered, existing in two distinct conformations within the crystal lattice. nih.gov

The benzene (B151609) ring substituent is positioned nearly perpendicular to the heterocyclic ring it is attached to. nih.gov The stability of the crystal structure is maintained through a network of intermolecular interactions. Notably, pairs of molecules related by an inversion center form dimers via N—H⋯O hydrogen bonds. These dimers are further interconnected into a complex three-dimensional architecture by C—H⋯N, C—H⋯Br, and C—H⋯π interactions. nih.gov

The crystallographic data for this octahydroquinoline derivative are summarized in the table below.

Interactive Data Table: Crystallographic Data for an Octahydroquinoline Derivative

ParameterValue
Compound Name 4-(4-Bromophenyl)-8-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-3-carbonitrile
Chemical Formula C₁₇H₁₇BrN₂O
Molecular Weight 345.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a11.1959 (10) Å
b7.5902 (6) Å
c18.3886 (12) Å
α90°
β100.453 (8)°
γ90°
Volume (V) 1536.7 (2) ų
Molecules per Unit Cell (Z) 4
Temperature 100 K
Data sourced from Asiri, A. M., et al. (2013). nih.gov

Stereochemical Investigations of Octahydroquinoline Enantiomers and Diastereomers

The octahydroquinoline framework contains multiple stereogenic centers, giving rise to the possibility of numerous stereoisomers (enantiomers and diastereomers). The synthesis and characterization of these individual isomers are paramount, as different stereoisomers can exhibit distinct biological activities and chemical properties. Stereochemical investigations, therefore, focus on developing synthetic methods that control the formation of these stereocenters and on the analytical techniques to separate and identify the resulting isomers.

A significant strategy for constructing the octahydroquinoline skeleton with stereochemical control is the intramolecular hetero-Diels-Alder reaction. mdpi.com This powerful reaction forms the bicyclic ring system and can establish multiple stereocenters in a single step. Research into the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, which are precursors to various natural toxins, demonstrates the challenges and successes in controlling diastereoselectivity. mdpi.comresearchgate.net

In one study, a synthetic route was designed where the key step involved an intramolecular hetero-Diels-Alder reaction of a precursor containing a diene and an imine. mdpi.comresearchgate.net The presence of a pre-existing stereogenic center at an allylic position on the precursor was found to influence the stereochemical outcome of the cycloaddition. This substrate-controlled diastereoselection resulted in the formation of two diastereomeric octahydroquinolinone products in a 70:30 ratio. mdpi.comresearchgate.net The formation of these two specific diastereomers highlights how existing chirality in a molecule can direct the formation of new stereocenters, although perfect selectivity is not always achieved. The ability to synthesize and isolate these diastereomers is crucial for further studies to determine the specific conformation and properties of each.

The development of such diastereoselective syntheses is a cornerstone of stereochemical investigation, providing access to specific isomers for further analysis and application. While the separation of enantiomers often requires chiral chromatography or the use of chiral resolving agents, the initial control over diastereoselectivity is a critical and efficient approach to simplifying complex stereoisomeric mixtures.

Computational and Theoretical Studies on Octahydroquinoline Systems

Quantum Chemical Calculations for Octahydroquinoline Structures and Reactivitynih.govmiamioh.eduornl.gov

Quantum chemical calculations are at the forefront of computational chemistry, offering a way to investigate the electronic structure and energy of molecules with a high degree of accuracy. nih.govmiamioh.edu These methods, rooted in the principles of quantum mechanics, can predict a wide array of molecular properties, such as geometries, vibrational frequencies, and reaction energetics. For octahydroquinoline systems, quantum chemical calculations are instrumental in understanding the interplay of steric and electronic effects that govern their structure and reactivity. These calculations have been pivotal in confirming target structures and guiding the development of new chemical methodologies. nih.gov The data generated from these calculations, including optimized 3D geometries, enthalpies, and Gibbs free energies, provide a robust foundation for predicting reaction pathways and bond strengths. ornl.gov

Density Functional Theory (DFT) Applications in Octahydroquinoline Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of chemical systems, including complex organic molecules. researchgate.netresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for investigating the properties of octahydroquinoline and its derivatives. researchgate.netlongdom.org DFT calculations are employed to optimize molecular geometries, determine electronic properties like molecular orbital energies and charge distributions, and predict spectroscopic data. mdpi.com

In the context of medicinal chemistry, DFT is invaluable for understanding drug-target interactions and for designing new therapeutic agents. researchgate.netnih.gov For instance, DFT can be used to model the interaction of octahydroquinoline-based compounds with biological targets, providing insights into their mechanism of action. longdom.org The theory's ability to accurately describe electronic structure and reactivity is crucial for identifying reactive sites and analyzing the stability of transition states. mdpi.com By calculating global reactivity descriptors, researchers can gain a deeper understanding of the kinetic stability and physicochemical properties of these compounds. researchgate.net

Key applications of DFT in the study of quinoline (B57606) and its derivatives include:

Structural Optimization: Determining the most stable three-dimensional structures. researchgate.net

Electronic Properties: Calculating highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand electronic transitions and reactivity. arabjchem.orgresearchgate.net

Spectroscopic Prediction: Simulating vibrational and electronic spectra to aid in the characterization of newly synthesized compounds. arabjchem.orgresearchgate.net

Reactivity Analysis: Using concepts like molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

The choice of the functional and basis set is critical for the accuracy of DFT calculations. mdpi.com Hybrid functionals like B3LYP are commonly used for studying reaction mechanisms and molecular spectroscopy. mdpi.com

Semiempirical Molecular Orbital Methods (AM1, PM3, RM1, PM6) in Octahydroquinoline Research

Semiempirical molecular orbital methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying large molecular systems and for performing high-throughput screening. nih.gov These methods are derived from Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de Commonly used semiempirical methods include Austin Model 1 (AM1), Parametric Model 3 (PM3), and their more recent refinements like Recife Model 1 (RM1) and Parametric Model 6 (PM6). nih.govuni-muenchen.degaussian.com

These methods are parameterized to reproduce experimental data, such as heats of formation. uni-muenchen.de While they are generally less accurate than higher-level methods, they can still provide valuable qualitative insights and are often used for initial conformational searches and for studying large systems where more rigorous methods are computationally prohibitive. scielo.br

A comparison of the performance of different semiempirical methods has shown that their accuracy can vary depending on the system being studied. nih.gov For instance, one study found that PM3 was more accurate for predicting the geometry of certain metal complexes, while PM6 was better for others. nih.gov The RM1 method has been shown to be an improvement over AM1 and PM3 for predicting the energetics of certain tautomers, showing good agreement with DFT results. scielo.br

The table below provides a summary of some commonly used semiempirical methods and their key features.

MethodKey Features
AM1 An improvement over the earlier MNDO method, available in many computational chemistry software packages. gaussian.com
PM3 A reparameterization of AM1, often providing better results for certain systems. uni-muenchen.degaussian.com
RM1 A reparameterization of AM1 that has shown improved accuracy for organic and biochemical compounds. scielo.br
PM6 A more recent method that includes d-orbitals for certain elements and uses a larger set of reference data for parameterization. nih.govgaussian.com

Molecular Modeling and Dynamics Simulations of Octahydroquinoline Derivativesmdpi.comnih.gov

Molecular modeling and dynamics simulations are powerful computational tools that allow researchers to study the dynamic behavior of molecules over time. These methods are particularly useful for exploring the conformational flexibility of molecules and for understanding how they interact with their environment, such as a protein binding site. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations, for example, can be used to validate the binding modes of ligands predicted by molecular docking and to assess the stability of protein-ligand complexes. mdpi.comresearchgate.net By simulating the system for nanoseconds or longer, researchers can observe how the ligand and protein adapt to each other and identify key interactions that contribute to binding affinity. mdpi.com These simulations have been applied to study tetrahydroquinoline derivatives as potential inhibitors of various enzymes. mdpi.commdpi.comresearchgate.net

Conformational Energy Landscape Analysis of Octahydroquinolines

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Flexible molecules like octahydroquinoline can exist in multiple conformations, and understanding the relative energies of these conformers and the barriers to their interconversion is crucial. This is the goal of conformational energy landscape analysis. nih.gov

By exploring the potential energy surface of a molecule, researchers can identify the low-energy conformations (local minima) and the transition states that connect them. nih.govelifesciences.org This information can be visualized using tools like disconnectivity graphs, which provide a clear picture of the conformational landscape. nih.gov For complex molecules, this analysis can reveal distinct "funnels" on the energy landscape corresponding to different families of conformations. nih.gov

Computational methods used for conformational analysis range from relatively fast molecular mechanics methods to more accurate but computationally intensive quantum mechanics calculations. scielo.br A common strategy is to use a lower-level method to generate a large number of possible conformations, which are then refined using a higher-level method. scielo.br The study of the conformational landscape of a glutamate (B1630785) receptor ligand-binding domain, for instance, revealed a broad basin of accessible conformations in the unbound state. nih.gov

Prediction of Spectroscopic Parameters for Octahydroquinoline Compounds

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for identifying and characterizing new compounds. arabjchem.org By calculating properties such as vibrational frequencies (IR and Raman), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, researchers can compare theoretical spectra with experimental data to confirm the structure of a synthesized molecule. arabjchem.orgresearchgate.netnumberanalytics.com

DFT and its time-dependent extension (TD-DFT) are widely used for predicting spectroscopic parameters. mdpi.comnih.gov For example, DFT calculations can be used to compute the vibrational frequencies of a molecule, which can then be compared to an experimental IR spectrum. arabjchem.orgresearchgate.net TD-DFT is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.gov

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. mdpi.com For instance, the prediction of nonlinear optical (NLO) properties, such as hyperpolarizability, can be highly sensitive to the computational method employed. mdpi.com Computational studies on quinoline derivatives have successfully predicted their spectroscopic properties and provided insights into their electronic structure and reactivity. arabjchem.orgresearchgate.net

The table below shows an example of how calculated and experimental vibrational frequencies can be compared for a substituted quinoline derivative.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
OH in-plane deformation1410 (Raman)1413 (DFT)

Data for a substituted quinoline derivative, not 1,2,3,4,5,6,7,8-octahydroquinoline itself. Adapted from a study on quinoline derivatives. arabjchem.org

Reactivity and Regioselectivity Predictions in Octahydroquinoline Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for predicting the outcomes of chemical reactions. researchgate.net For the synthesis of octahydroquinoline systems, these methods can forecast reactivity and regioselectivity, guiding the design of efficient synthetic routes.

The synthesis of substituted tetrahydroquinolines, close relatives of octahydroquinolines, has been computationally modeled to understand reaction mechanisms. For instance, the one-pot cyclocondensation reaction to form β-enaminonitrile, a precursor for pyrimidohexahydroquinoline derivatives, was simulated using DFT. rsc.org Such simulations help to optimize the geometry of intermediates and transition states, clarifying the mechanistic pathway and the factors that control it. rsc.org In another example, the Mannich reaction, a key condensation method for producing 1,2,3,4-tetrahydroquinoline (B108954) derivatives, involves the nucleophilic addition of an amine to a carbonyl group, followed by dehydration and reaction with a C-H acidic compound. nih.gov Computational models can dissect these steps, evaluating the energetics of nucleophilic attack and intramolecular cyclization to predict the most favorable reaction pathways. nih.gov

Mechanistic studies on cyclic amines using DFT have also shed light on potential synthetic transformations. While tetrahydroquinoline itself was found to be unreactive under specific conditions for nitrogen-atom insertion, such computational explorations are crucial for predicting the feasibility of different synthetic strategies. acs.orgacs.org DFT calculations can reveal prohibitively high energy barriers for certain proposed mechanisms, steering chemists toward more viable synthetic approaches. acs.org These predictive capabilities are vital for understanding and controlling the regio- and stereochemical outcomes in the synthesis of complex heterocyclic systems like octahydroquinoline. researchgate.net

Ligand-Target Interaction Modeling for Octahydroquinoline Scaffolds

The tetrahydroquinoline core is recognized as a privileged scaffold in medicinal chemistry, appearing in a wide range of natural alkaloids and synthetic compounds with diverse biological activities. acs.orgnih.gov Computational modeling is crucial for understanding how these scaffolds interact with biological targets, thereby guiding the design of new therapeutic agents.

Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models are powerful computational techniques used in this domain. For example, these methods were employed to design novel tetrahydroquinoline derivatives as inhibitors of the anticancer target LSD1. nih.gov By building models from known inhibitors, researchers can predict the activity of new virtual compounds and identify key structural features for binding, such as hydrophobic and hydrogen bond donor fields. nih.gov

X-ray crystallography, often complemented by molecular modeling, provides high-resolution insights into ligand-protein interactions. A study on a tetrahydroquinoline-based agonist for the Retinoid X Receptor (RXR) revealed that the saturated scaffold was not only tolerated but, in some cases, enhanced potency compared to unsaturated analogs. acs.org The crystal structure showed the ligand binding within the pocket, forming key ionic interactions and extensive hydrophobic contacts. acs.org Similarly, a tetrahydroquinoline scaffold was identified as a potent activator of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), a target for cardiovascular diseases, demonstrating that full aromaticity is not essential for activity. acs.org These studies underscore the importance of the three-dimensional conformation of the scaffold in achieving specific biological effects, a feature that can be effectively modeled and optimized using computational tools. youtube.comarxiv.org

Electronic Structure and Reactivity Descriptors for Octahydroquinoline

DFT calculations are widely used to determine the electronic properties and reactivity of molecules through various descriptors. nih.govarabjchem.org These descriptors, derived from the molecule's electronic structure, provide quantitative measures of its stability and reactivity. researchgate.net While specific data for this compound is limited, analysis of related quinoline derivatives illustrates the application of these concepts. rsc.orgnih.govarabjchem.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org In contrast, a large energy gap suggests higher stability. rsc.org

In computational studies of substituted tetrahydroquinoline derivatives, the distribution of these orbitals is analyzed. For instance, in a series of pyrimidohexahydroquinolines, the HOMOs were found to be distributed over the dihydropyridine (B1217469) or pyrimidinone units, while the LUMOs were consistently localized on a nitrophenyl substituent, indicating the likely sites of electron donation and acceptance. rsc.org This type of analysis is crucial for understanding charge transfer within the molecule. researchgate.net

Table 1: Illustrative FMO Energy Data for Tetrahydroquinoline Derivatives This table presents example data from related compounds to illustrate the concepts, as specific values for this compound are not available in the cited literature.

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Pyrimidohexahydroquinoline 4-6.04-1.994.05 rsc.org
Pyrimidohexahydroquinoline 5-6.23-2.483.75 rsc.org
Pyrimidohexahydroquinoline 6-6.31-1.534.78 rsc.org
Pyrimidohexahydroquinoline 7-6.21-1.544.67 rsc.org

Charge Distribution Analysis

The distribution of electronic charge within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a common computational technique used to visualize charge distribution. nih.gov MEP plots illustrate the electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.govsci-hub.se

This analysis provides a visual guide to the reactive sites of a molecule. researchgate.net For quinoline derivatives, MEP analysis helps to identify the electrostatic potential around different parts of the molecule, such as the nitrogen and oxygen atoms, which often show negative potential, and hydrogen atoms attached to heteroatoms, which show positive potential. sci-hub.seresearchgate.net This information is invaluable for predicting intermolecular interactions, including hydrogen bonding and ligand-receptor binding. sci-hub.se The charge distribution method can also be used to interpret the geometry and bonding within the molecular structure. nih.gov

Chemical Potential, Electrophilicity, and Chemical Hardness Evaluations

Global reactivity descriptors provide a quantitative framework for understanding the reactivity of a molecule based on its electronic structure. arabjchem.org These descriptors are calculated using the energies of the HOMO and LUMO. ijarset.com

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. A stable molecule will have a negative chemical potential. researchgate.net It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ijarset.com It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. ijarset.com It is calculated as ω = μ² / (2η). researchgate.net

These parameters are routinely calculated in DFT studies of quinoline derivatives to compare the reactivity profiles of different compounds in a series. rsc.orgnih.gov For example, a compound with lower chemical hardness and a higher chemical potential would be predicted to be more reactive. ijarset.com These quantitative measures are essential for rational drug design and for understanding structure-activity relationships. frontiersin.orgmdpi.com

Table 2: Illustrative Global Reactivity Descriptors for Tetrahydroquinoline Derivatives This table presents example data from related compounds to illustrate the concepts, as specific values for this compound are not available in the cited literature.

Compound DerivativeChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Source
Pyrimidohexahydroquinoline 4-4.012.023.98 rsc.org
Pyrimidohexahydroquinoline 5-4.351.875.06 rsc.org
Pyrimidohexahydroquinoline 6-3.922.393.21 rsc.org
Pyrimidohexahydroquinoline 7-3.872.333.21 rsc.org

Exploration of Octahydroquinoline Scaffolds in Diverse Chemical Research Areas

Octahydroquinoline as a Building Block in Advanced Organic Synthesis

The rigid, three-dimensional structure of the octahydroquinoline core makes it an attractive starting point for the synthesis of intricate molecular designs. Its defined stereochemistry allows for precise control in the construction of larger, more complex systems.

Synthesis of Complex Heterocyclic Systems and Polycyclic Architectures

The decahydroquinoline (B1201275) framework is the central structural component of numerous natural products, particularly a class of poison frog alkaloids. mdpi.com The synthesis of these complex molecules showcases the utility of the decahydroquinoline scaffold. For instance, the total synthesis of the poison frog alkaloids ent-cis-195A and cis-211A has been successfully achieved, demonstrating a divergent approach from a common key intermediate. mdpi.com

Furthermore, a diastereoselective method has been developed to create a highly substituted cis-decahydroquinoline (B84933), which serves as the core of the B and E rings of the norditerpenoid alkaloid methyllycaconitine (B43530). nih.gov This synthetic route begins with a disubstituted cyclohexene (B86901), with the remaining atoms of the decahydroquinoline ring system being installed via a Knoevenagel condensation followed by an intramolecular lactam formation. nih.gov The stereochemistry of the substituents is carefully controlled by the existing cis-substitution on the starting cyclohexene ring. nih.gov Such synthetic strategies underscore the importance of the decahydroquinoline scaffold in accessing complex, biologically relevant polycyclic architectures.

Table 1: Examples of Complex Molecules Synthesized from a Decahydroquinoline Core

Target Molecule Class Key Synthetic Strategy Source(s)
ent-cis-195A Poison Frog Alkaloid Divergent synthesis from a common intermediate mdpi.com
cis-211A Poison Frog Alkaloid Divergent synthesis from a common intermediate mdpi.com

Precursors for Tailored Organic Materials

Beyond natural product synthesis, the octahydroquinoline scaffold finds application in materials science. Specifically, trans-decahydroquinoline (B8913) is utilized as a foundational building block in the creation of specialty polymers. chemimpex.com Its incorporation into polymer chains can enhance key physical properties such as thermal stability and flexibility. chemimpex.com This makes it a valuable component in the formulation of advanced materials, including specialized coatings and adhesives where such properties are critical for performance. chemimpex.com

Role of Octahydroquinoline in Medicinal Chemistry Research Scaffolds

In medicinal chemistry, the octahydroquinoline motif is considered a "privileged scaffold" due to its presence in numerous pharmacologically active compounds and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.

Design and Synthesis of Novel Octahydroquinoline-Based Scaffolds for Investigating Biological Targets

The decahydroquinoline ring system is a crucial component in many pharmacologically useful compounds. nih.gov For example, trans-decahydroquinoline serves as a key intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs. chemimpex.com

Its most notable application is in neuroscience research. Decahydroquinolines are a significant subgroup of poison frog alkaloids, many of which exhibit potent activity on the nervous system, particularly at nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com The chemical synthesis of these alkaloids is essential for biological investigation, as only minuscule amounts can be isolated from natural sources. mdpi.com Researchers also design and synthesize novel analogues of complex natural products containing this scaffold. For instance, simplified analogues of methyllycaconitine, which retain the decahydroquinoline BE ring core, have been synthesized to probe structure-activity relationships at the α7 nAChR. nih.gov

Table 2: Biological Targets Investigated Using Decahydroquinoline Scaffolds

Scaffold Type Biological Target Therapeutic Area/Research Focus Source(s)
Decahydroquinoline Alkaloids Nicotinic Acetylcholine Receptors (nAChRs) Neuroscience, Toxinology mdpi.com
Substituted cis-Decahydroquinoline α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Neuroscience, Drug Discovery nih.gov

Structure-Activity Relationship (SAR) Studies of Octahydroquinoline Derivatives as Research Tools

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. The rigid decahydroquinoline scaffold is an excellent tool for such studies because it limits conformational flexibility, allowing for a clearer understanding of the impact of substituent placement.

A key challenge in synthesizing the required trisubstituted cis-decahydroquinoline core for SAR studies of methyllycaconitine analogues was controlling the relative stereochemistry at five different stereocenters. nih.gov The development of a diastereoselective route to this core structure was a critical step, enabling the systematic synthesis of analogues where specific functional groups could be modified to probe their interaction with the α7 nAChR. nih.gov By using this rigid scaffold, researchers can more confidently attribute changes in biological activity to specific structural modifications, thereby building a detailed SAR model.

General Enzyme and Receptor Interaction Studies of Octahydroquinoline Scaffolds

The decahydroquinoline scaffold has been central to studying ligand-receptor interactions, particularly within the nervous system. Many of the over 50 detected types of decahydroquinoline poison frog alkaloids show significant biological effects through their interactions with nicotinic acetylcholine receptors. mdpi.com

Research efforts have specifically targeted the α7 nicotinic acetylcholine receptor, where the natural product methyllycaconitine is the most potent known non-peptide antagonist. nih.gov Synthetic efforts to create analogues built around the cis-decahydroquinoline core are aimed at developing more selective and competitive ligands for this receptor. nih.gov The goal is to use the rigid conformation of the decahydroquinoline ring system to design molecules that can effectively bind to the receptor, providing valuable tools to study its function and potential as a therapeutic target. nih.gov

Table 3: Mentioned Compounds

Compound Name
cis-195A
cis-211A
ent-cis-195A
Decahydroquinoline
Methyllycaconitine
Octahydroquinoline
Perhydroquinoline
Quinoline (B57606)
Tetrahydroquinoline

Octahydroquinoline in Materials Science and Optoelectronic Applications

The unique structural and electronic properties of quinoline-based compounds, including partially hydrogenated scaffolds like tetrahydroquinoline and functionalized derivatives, make them valuable candidates for the development of novel materials. Research has particularly focused on their application in optoelectronics, where they contribute to the fabrication of light-emitting and photovoltaic devices.

Development for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoline derivatives are integral to the advancement of Organic Light-Emitting Diodes (OLEDs). Metal complexes of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as stable and efficient electroluminescent materials. researchgate.net Building on this, research into other derivatives continues to push the boundaries of OLED performance.

A notable development involves the use of bis(8-hydroxyquinoline) zinc derivatives that incorporate a styryl group (ZnStq_R). mdpi.com These compounds have been successfully used as the active, light-emitting layer in newly fabricated OLEDs when dispersed within a poly(N-vinylcarbazole) (PVK) matrix. mdpi.com These devices exhibit strong yellow electroluminescence, with emission wavelengths tunable based on the substituent (R) on the styryl group. mdpi.com For instance, devices made with different substituents show emissions at 578 nm, 587 nm, and 590 nm. mdpi.com One such device demonstrated a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A, with a turn-on voltage of 6.94 V, highlighting the potential of these materials for creating efficient and color-pure displays. mdpi.com

Further research has focused on tuning the emission color of materials like Alq3 by incorporating zinc oxide (ZnO) quantum dots, which shifts the emission from green to yellow, a crucial step for developing white light OLEDs. mdpi.com The synthesis of various other 8-hydroxyquinoline derivatives and their metal complexes is actively pursued to enhance luminescence properties for OLED applications. researchgate.net

Functional Materials Development Utilizing Octahydroquinoline Structures

The tetrahydroquinoline skeleton serves as a core structure in the creation of advanced functional materials. A key area of research is the synthesis of N-biheteroarenes, which are molecules containing two linked nitrogen-based ring systems. Specifically, the construction of a tetrahydroquinoline-indole linked framework is of great value for discovering new functional molecules, including those used in dyes. acs.orgacs.org The indole (B1671886) ring system itself is an attractive component for OLED materials due to its optical properties and its ability to lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). uniss.it The development of synthetic methods to create these complex, fused heterocyclic systems demonstrates the role of the tetrahydroquinoline scaffold as a foundational building block for materials with tailored electronic and optical properties.

Diverse Applications in Agrochemical and Industrial Chemical Research

Beyond materials science, the chemical reactivity and properties of octahydroquinoline derivatives have led to their investigation in industrial and agricultural applications, including crop protection, preservation of materials, and prevention of oxidative degradation.

Components in Pesticide and Herbicide Formulations

The development of new insecticidal agents is driven by the need to overcome resistance to existing pesticides. Research into novel chemical structures has included partially hydrogenated quinoline systems. One study reported the synthesis of a series of 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, which are structurally related to the tetrahydroquinoline core. nih.gov A number of these synthesized compounds were evaluated for their insecticidal activity against aphids (A. craccivora), with several showing encouraging results, indicating the potential of such scaffolds in the creation of new pest control agents. nih.gov

Research into Antioxidant Properties of Octahydroquinoline Derivatives

Derivatives of tetrahydroquinoline (THQ), a partially hydrogenated form of quinoline, have demonstrated significant potential as antioxidants. mdpi.com These nitrogen-containing heterocyclic compounds are effective at scavenging free radicals, which are implicated in various forms of chemical degradation. mdpi.comresearchgate.net

One study focused on the synthesis of novel THQ derivatives and evaluated their antioxidant capacity using DPPH and ABTS assays. mdpi.com The compounds showed exceptional activity in the ABTS assay, with all tested derivatives exhibiting EC50 values below 10 µg/mL. This performance was significantly better than the ascorbic acid control, which had an EC50 of 35 µg/mL. mdpi.com The results suggest that the primary mechanism for this high antioxidant capacity is a single electron transfer (SET) process. mdpi.com Other studies have also investigated various quinoline derivatives, including furo[2,3-f]quinolines and 2,4-diphenylquinolines, for their ability to reduce lipid peroxidation and act as antioxidants. iau.irresearchgate.net

Table 1: In Vitro Antioxidant Activity of Novel Tetrahydroquinoline (THQ) Derivatives
CompoundDPPH Assay (EC50 µg/mL)ABTS Assay (EC50 µg/mL)Reference
THQ Derivatives (average)> 100< 10 mdpi.com
Ascorbic Acid (Control)Not specified35 mdpi.com

Studies on Corrosion Inhibition Potential of Octahydroquinoline Compounds

Quinoline derivatives, particularly 8-hydroxyquinoline (8-HQ) and its analogues, are well-documented as effective corrosion inhibitors for a variety of metals, including steel, aluminum, and copper, in acidic and saline environments. researchgate.netmdpi.com Their effectiveness stems from the presence of nitrogen and oxygen atoms with nonbonding electrons, as well as high electron density from the aromatic system. biointerfaceresearch.com

The mechanism of inhibition involves the adsorption of the quinoline compound onto the metal surface, a process that is often a combination of physical and chemical bonding (physiochemisorption). researchgate.net This forms a protective layer that acts as a barrier to charge transfer, slowing down the corrosion process. researchgate.net Research indicates these compounds typically act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (reduction) reactions of corrosion. researchgate.netmdpi.com The adsorption process is often well-described by the Langmuir adsorption isotherm. researchgate.net

Specific derivatives have shown very high efficiencies. For example, a study of twelve 8-hydroxyquinoline derivatives found that 5-[(dodecylthio)methyl]-8-quinolinol achieved an inhibition efficiency of 98.71% for N80 steel in a 1.0 M HCl solution. nih.gov Another quinoline derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), demonstrated an efficiency of 93.4% for mild steel in a similar acidic environment. biointerfaceresearch.com

Table 2: Reported Corrosion Inhibition Efficiencies of Selected Quinoline Derivatives
Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
5-[(dodecylthio)methyl]-8-quinolinolN80 Steel1.0 M HCl98.71 nih.gov
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)Mild Steel1.0 M HCl93.4 biointerfaceresearch.com

Active Components in Various Dyes

The octahydroquinoline scaffold and its partially saturated precursors, such as tetrahydroquinolines, are recognized for their utility as core structures in the synthesis of various dyes and pigments. The unique chemical properties inherent to the quinoline ring system make these compounds valuable building blocks in this industrial sector. Specifically, derivatives like (R)-5,6,7,8-tetrahydroquinolin-8-ol are employed in the production of dyes due to their inherent stability and reactivity, which allows for the development of colored compounds for diverse applications. The structural features of these compounds, including the potential for modification at various positions, enable the fine-tuning of the resulting dyes' color, fastness, and other critical properties.

Biosynthesis and Enzymatic Transformations Involving Octahydroquinoline Moieties

The quinoline ring system, the core of octahydroquinoline, is a structural motif found in vital biomolecules. Its formation is the result of complex, multi-step enzymatic transformations, most notably in the biosynthesis of the bacterial cofactor pyrroloquinoline-quinone (PQQ).

Role in Pyrroloquinoline-Quinone (PQQ) Biosynthesis

Pyrroloquinoline-quinone (PQQ), a tricyclic ortho-quinone, serves as a crucial redox cofactor for numerous bacterial dehydrogenases, such as methanol (B129727) dehydrogenase and glucose dehydrogenase. nih.gov The biosynthesis of PQQ is a remarkable enzymatic process that constructs the quinoline ring system from two amino acid precursors: glutamic acid and tyrosine. nih.govresearchgate.netnih.gov These amino acids are encoded within a small precursor peptide, PqqA. wikipedia.orgjax.org

The biosynthetic pathway involves at least six gene products (PqqA-F) in organisms like Klebsiella pneumoniae. nih.govresearchgate.net The key steps in the formation of the quinoline core are:

Peptide Recognition and Cross-linking: The process begins with the radical SAM enzyme PqqE, which recognizes the PqqA peptide and catalyzes an unusual cross-link between the glutamic acid and tyrosine residues. wikipedia.org

Excision: A protease, PqqF, then excises the cross-linked Glu-Tyr moiety from the PqqA peptide backbone. nih.govresearchgate.net

Cyclization and Oxidation: The final pyrrole (B145914) and quinone rings are formed through a series of reactions, including a spontaneous Schiff base formation and subsequent oxidation and cyclization steps catalyzed by the enzyme PqqC. nih.govresearchgate.net

This pathway demonstrates the fundamental role of enzymatic machinery in constructing the complex quinoline scaffold of PQQ from simple amino acid building blocks.

Investigation of Enzyme Catalysis Involving Octahydroquinoline Intermediates

Enzyme catalysis accelerates chemical reactions by lowering the activation energy. Enzymes achieve this by binding substrates in a specific orientation within an active site and stabilizing the high-energy transition states of the reaction. youtube.comyoutube.com The biosynthesis of PQQ provides a clear example of sophisticated enzyme catalysis involving the formation of a quinoline structure, which proceeds through a series of stabilized intermediates.

Q & A

Q. What are the established synthetic routes for 1,2,3,4,5,6,7,8-octahydroquinoline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common route involves the cyclization of 3-amino-2-cyclohexen-1-one (derived from cyclohexane-1,3-dione and ammonia) with acrylic acid under thermal conditions (140°C) to yield the octahydroquinoline core . Optimization can include solvent selection (e.g., decaline for dehydrogenation steps), catalyst screening (e.g., Pd/C for dehydrogenation), and temperature control to minimize side reactions. Infrared irradiation under solvent-free conditions has also been reported to enhance reaction efficiency for substituted derivatives .

Q. How can researchers purify and characterize octahydroquinoline derivatives effectively?

  • Methodological Answer : Purification typically employs column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. For characterization, use a combination of 1^1H/13^13C NMR to confirm regiochemistry and stereochemistry, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (e.g., orthorhombic Pbca systems) provides definitive structural confirmation, as seen in crystallographic reports for related tetrahydroquinoline oxides .

Q. What safety protocols are critical when handling octahydroquinoline intermediates?

  • Methodological Answer : Avoid skin/eye contact and inhalation by using fume hoods, gloves, and goggles. Pharmaceutical intermediates like 1-(4-methoxybenzyl)-octahydroisoquinoline require strict exclusion from food/drink pathways due to toxicity risks . Emergency procedures should include neutralization of spills with inert absorbents and consultation of Safety Data Sheets (SDS) for specific disposal guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.